molecular formula C4H11BF4O B2848665 Ethoxyethane;trifluoroborane;hydrofluoride CAS No. 67969-82-8

Ethoxyethane;trifluoroborane;hydrofluoride

Cat. No.: B2848665
CAS No.: 67969-82-8
M. Wt: 161.93
InChI Key: XFHGDBFMJCLEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxyethane;trifluoroborane;hydrofluoride, also known as tetrafluoroboric acid diethyl ether complex, is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a colorless to pale orange liquid that is highly reactive and used in various chemical processes. This compound is known for its role as a Lewis acid catalyst in organic synthesis, particularly in activating carbonyl compounds and facilitating various condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxyethane;trifluoroborane;hydrofluoride can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows:

HBF4+(C2H5)2OHBF4O(C2H5)2HBF4 + (C2H5)2O \rightarrow HBF4 \cdot O(C2H5)2 HBF4+(C2H5)2O→HBF4⋅O(C2H5)2

The reaction is usually carried out at low temperatures to prevent decomposition and to maintain the stability of the complex .

Industrial Production Methods: In industrial settings, the production of fluoroboric acid diethyl ether complex involves the careful handling of tetrafluoroboric acid and diethyl ether. The process requires precise control of temperature and pressure to ensure the purity and yield of the product. The complex is often produced in large quantities for use in various chemical industries .

Chemical Reactions Analysis

Types of Reactions: Ethoxyethane;trifluoroborane;hydrofluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethoxyethane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Fluoroboric Acid: Similar to fluoroboric acid diethyl ether complex but lacks the diethyl ether component.

    Boron Trifluoride Diethyl Etherate: Another Lewis acid complex used in organic synthesis, but with different reactivity and applications.

Uniqueness: Ethoxyethane;trifluoroborane;hydrofluoride is unique due to its specific combination of tetrafluoroboric acid and diethyl ether, which imparts distinct reactivity and stability. Its ability to facilitate the decomplexation of phosphine-borane complexes and activate carbonyl compounds makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

ethoxyethane;trifluoroborane;hydrofluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHGDBFMJCLEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCOCC.F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Tetrafluoroboric acid diethyl ether complex
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19845
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

67969-82-8
Record name Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.